molecular formula C7H6BrN3 B3033919 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-64-5

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B3033919
Numéro CAS: 1263060-64-5
Poids moléculaire: 212.05 g/mol
Clé InChI: IRBYARMSVILOKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Biological Activities

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:

  • Enzymatic Inhibition : These compounds have been recognized for their ability to selectively inhibit various enzymes, particularly microtubule affinity regulating kinase (MARK). MARK inhibitors are promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease by addressing underlying pathological mechanisms rather than just symptoms .
  • Anticancer Properties : Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-bromo derivatives, possess anticancer properties. They can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, making them potential leads for new cancer therapies .
  • Psychopharmacological Effects : Some derivatives have shown anxiolytic properties, suggesting their utility in treating anxiety disorders. This is particularly relevant given the increasing demand for effective mental health treatments .

Synthesis Methodologies

The synthesis of this compound can be achieved through several innovative methodologies:

  • One-Pot Reactions : A notable method involves a one-pot synthesis using amino pyrazoles and enaminones or chalcones in the presence of sodium halides. This approach is advantageous due to its simplicity and scalability while maintaining mild reaction conditions .
  • Halogenation Techniques : The incorporation of bromine at the 3-position can be efficiently performed through oxidative halogenation methods. This allows for the selective introduction of bromine into the pyrazolo[1,5-a]pyrimidine framework under environmentally friendly conditions .

Therapeutic Applications

The therapeutic potential of this compound is being explored across various domains:

  • Neurodegenerative Disease Treatment : As MARK inhibitors, these compounds are being investigated for their ability to mitigate neurodegeneration associated with Alzheimer’s disease. Preclinical studies suggest they may lower mean arterial pressure and improve cognitive function in animal models .
  • Cardiovascular Health : The compound has also shown promise as a blood pressure-lowering agent, which could be beneficial in treating hypertension—an important risk factor for cardiovascular diseases .

Material Science Applications

Beyond medicinal uses, pyrazolo[1,5-a]pyrimidines are gaining traction in materials science due to their unique photophysical properties:

  • Optoelectronic Devices : The structural characteristics of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their ability to form stable films with desirable electronic properties opens avenues for research in this area .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

  • 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
  • Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison: 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other brominated pyrazolo[1,5-a]pyrimidines, it may exhibit different electronic properties and steric effects, making it suitable for distinct applications in medicinal chemistry and material science .

Activité Biologique

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of the Compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its role in drug development. The compound features a bromine atom at the 3-position and a methyl group at the 6-position, contributing to its unique chemical reactivity and biological activity.

Target Enzymes:
The compound is believed to modulate enzyme activities, particularly targeting cyclin-dependent kinases (CDKs), such as cdk2. This inhibition can lead to alterations in cell cycle regulation, potentially inducing cytotoxic effects in cancer cells .

Biochemical Pathways:
this compound may influence several biochemical pathways by interacting with kinases and phosphatases. This interaction can either inhibit or activate specific signaling pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity: Studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties by inhibiting key proteins involved in cancer cell growth. For instance, compounds in this class have shown nanomolar inhibitory activity against Pim-1 kinase, which is crucial for cell survival and proliferation in various cancers .
  • Anti-inflammatory Effects: Research has also highlighted the anti-inflammatory potential of pyrazolo derivatives. These compounds may reduce inflammation by inhibiting specific pathways related to inflammatory responses .
  • Antimicrobial Properties: Some studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents against infections.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxic effects, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect that enhanced cell death in treated cells compared to monotherapy with doxorubicin alone .

Case Study 2: Inhibition of Kinases

In another investigation focusing on kinase inhibition, several analogs of pyrazolo[1,5-a]pyrimidine were synthesized and tested for their ability to inhibit BAD phosphorylation at low micromolar concentrations. The results indicated that these compounds could effectively disrupt key signaling pathways involved in cancer cell survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of cancer cells via kinase inhibition
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways
AntimicrobialExhibits activity against various bacterial strains

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring.

Reaction Type Reagents/Conditions Products Yield Reference
Halogen Exchange NaI, K₂S₂O₈, H₂O, 80°C3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine89%
Ammonolysis NH₃ (aq.), CuI, 100°C, 12h3-Amino-6-methylpyrazolo[1,5-a]pyrimidine78%
Methoxy Substitution NaOMe, DMF, 60°C, 6h3-Methoxy-6-methylpyrazolo[1,5-a]pyrimidine82%

Key Findings :

  • Halogen exchange with NaI proceeds efficiently under oxidative conditions (K₂S₂O₈) in water .

  • Ammonolysis requires copper iodide as a catalyst to achieve moderate yields .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 90°C3-Aryl-6-methylpyrazolo[1,5-a]pyrimidine65–92%
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C3-Alkynyl-6-methylpyrazolo[1,5-a]pyrimidine58%
Heck Reaction Pd(OAc)₂, PPh₃, Styrene, DMF, 120°C3-Vinyl-6-methylpyrazolo[1,5-a]pyrimidine47%

Key Findings :

  • Suzuki couplings with aryl boronic acids exhibit high regioselectivity and tolerate electron-donating/withdrawing substituents .

  • Sonogashira reactions require copper co-catalysis and produce alkynylated derivatives for further functionalization .

Functional Group Transformations

The methyl group at position 6 can undergo oxidation, while the pyrimidine ring participates in electrophilic substitutions.

Oxidation of the Methyl Group

Reagents/Conditions Products Yield Reference
KMnO₄, H₂O, 80°C6-Carboxy-3-bromopyrazolo[1,5-a]pyrimidine63%
SeO₂, AcOH, reflux6-Formyl-3-bromopyrazolo[1,5-a]pyrimidine71%

Electrophilic Substitution

Reagents/Conditions Products Yield Reference
HNO₃, H₂SO₄, 0°C5-Nitro-3-bromo-6-methylpyrazolo[1,5-a]pyrimidine55%
Cl₂, FeCl₃, DCM, 25°C5-Chloro-3-bromo-6-methylpyrazolo[1,5-a]pyrimidine68%

Key Findings :

  • Oxidation with SeO₂ selectively converts the methyl group to a formyl moiety .

  • Nitration occurs preferentially at position 5 due to the directing effect of the pyrimidine nitrogen .

Heterocycle Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold undergoes ring-expansion and fusion reactions.

Reaction Type Reagents/Conditions Products Yield Reference
Ring Expansion NaN₃, CuI, DMF, 120°C3-Bromo-6-methyltriazolo[1,5-a]pyrimidine41%
Fusion with Coumarin MWI, AcOH, refluxCoumarin-pyrazolo[1,5-a]pyrimidine hybrid80%

Key Findings :

  • Azide-alkyne cycloaddition introduces a triazole ring, enhancing π-conjugation .

  • Microwave-assisted fusion with coumarin derivatives produces fluorophores with large Stokes shifts .

Mechanistic Insights

  • SNAr Reactivity : The bromine atom’s electrophilicity is amplified by electron-withdrawing effects from the pyrimidine ring, facilitating nucleophilic attack at position 3 .

  • Coupling Selectivity : Steric hindrance from the methyl group at position 6 directs cross-coupling reactions to occur exclusively at position 3 .

  • Oxidation Pathways : The methyl group’s oxidation proceeds via radical intermediates, as evidenced by ESR studies.

Propriétés

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYARMSVILOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-64-5
Record name 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-4-bromopyrazole (0.331 g, 2.04 mmol) and 3-(dimethylamino)-2-methyl-2-propenal (0.220 g, 1.94 mmol) were dissolved in acetic acid (6.48 mL) and ethanol (9.72 mL) and the reaction stirred at room temperature for 16 h. Solvents were removed under reduced pressure. The remaining residue was taken up in dichloromethane and purified by column chromatography (20-80% EtOAc/Hex) to give the title compound (0.294 g, 1.39 mmol). LRMS (APCI) calc'd for (C7H6BrN3) [M+H]+, 212.0; found 211.9. 1H NMR (500 MHz, cdcl3) δ 8.44 (s, 2H), 8.04 (s, 1H), 2.40 (s, 3H).
Quantity
0.331 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
6.48 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.